N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-3-methoxybenzamide
Description
N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-3-methoxybenzamide is a synthetic organic compound featuring a 1,3,4-oxadiazole core substituted at position 5 with a 2,4-dimethylphenyl group and at position 2 with a 3-methoxybenzamide moiety. The 1,3,4-oxadiazole ring is a five-membered heterocycle known for its electron-withdrawing properties and stability, making it a common scaffold in medicinal and agrochemical research. The 3-methoxybenzamide substituent introduces a polar methoxy group, which may enhance solubility and influence intermolecular interactions.
Properties
IUPAC Name |
N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-3-methoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O3/c1-11-7-8-15(12(2)9-11)17-20-21-18(24-17)19-16(22)13-5-4-6-14(10-13)23-3/h4-10H,1-3H3,(H,19,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLQNDQDTBZMBIS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C2=NN=C(O2)NC(=O)C3=CC(=CC=C3)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-3-methoxybenzamide typically involves the reaction of 2,4-dimethylphenylhydrazine with an appropriate carboxylic acid derivative to form the oxadiazole ring. This is followed by the introduction of the methoxybenzamide group. The reaction conditions often include the use of dehydrating agents and catalysts to facilitate the formation of the oxadiazole ring. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-3-methoxybenzamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the oxadiazole ring into other functional groups.
Substitution: The compound can undergo substitution reactions, where functional groups on the benzamide or oxadiazole ring are replaced with other groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound has shown potential as an antimicrobial and anti-proliferative agent, making it a candidate for developing new therapeutic agents.
Medicine: Research has indicated its potential in cancer therapy due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.
Industry: It is used in the development of materials with specific properties, such as luminescent sensors and enzyme inhibitors.
Mechanism of Action
The mechanism of action of N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-3-methoxybenzamide involves its interaction with specific molecular targets and pathways. It has been found to inhibit certain enzymes, such as transferases, which play a role in various biochemical processes. The compound’s structure allows it to bind to these enzymes, thereby inhibiting their activity and affecting the pathways they regulate.
Comparison with Similar Compounds
Structural and Physicochemical Comparisons
Key Compounds Analyzed:
Compounds 7c–7f (): These derivatives share a 1,3,4-oxadiazole core but feature sulfanyl linkages and thiazole substituents. For example, compound 7e (C17H19N5O2S2) has a molecular weight of 389 g/mol and a melting point range of 134–178°C.
OZE-I, OZE-II, OZE-III (): These oxadiazole derivatives exhibit varied substituents, such as tetrahydro-naphthalenyl (OZE-I) and 4-chlorophenyl (OZE-III). OZE-I (C16H17N3O2, MW: 283.32 g/mol) demonstrated antimicrobial activity against Staphylococcus aureus. The target compound’s 3-methoxy group may offer improved membrane permeability compared to OZE-I’s bulkier tetrahydro-naphthalenyl substituent .
N-(2,4-dimethylphenyl)-4-({5-[3-(1H-indol-3-yl)propyl]-1,3,4-oxadiazol-2-yl}sulfanyl)butanamide (): This compound shares the 2,4-dimethylphenyl group with the target but incorporates an indole-sulfanyl linkage. Indole’s electron-rich aromatic system could enhance π-π stacking interactions, contrasting with the target’s methoxybenzamide .
N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-4-phenoxybenzamide (): A structural analog with a 4-phenoxybenzamide group (C23H19N3O3, MW: 385.4 g/mol).
Comparative Table:
*Estimated based on structural analysis.
Biological Activity
N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-3-methoxybenzamide is a synthetic organic compound that belongs to the oxadiazole family. This compound has garnered attention in medicinal chemistry due to its potential biological activities and therapeutic applications. This article explores its biological activity, synthesis, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 314.35 g/mol. The structure includes an oxadiazole ring, which is significant for its biological activity.
The biological activity of this compound primarily revolves around its interaction with various cellular targets. Research indicates that compounds containing the oxadiazole moiety can exhibit:
- Antimicrobial Activity : Studies have shown that oxadiazole derivatives can inhibit the growth of various bacterial strains. The specific mechanisms often involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.
- Anticancer Properties : Preliminary studies suggest that this compound may induce apoptosis in cancer cells by activating caspase pathways or inhibiting cell proliferation signals.
- Anti-inflammatory Effects : Some oxadiazole derivatives have demonstrated the ability to modulate inflammatory responses, potentially through inhibition of pro-inflammatory cytokines.
Case Studies
-
Antimicrobial Activity :
- A study published in the Journal of Medicinal Chemistry evaluated a series of oxadiazole derivatives for their antibacterial properties against Staphylococcus aureus. The results indicated that compounds similar to this compound exhibited significant inhibitory effects (IC50 values ranging from 15 to 30 µg/mL) against resistant strains .
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Anticancer Properties :
- In vitro studies conducted on human cancer cell lines (e.g., MCF-7 breast cancer cells) revealed that this compound could reduce cell viability by over 50% at concentrations of 10 µM after 48 hours of treatment. The mechanism was linked to increased levels of reactive oxygen species (ROS) leading to oxidative stress and subsequent apoptosis .
- Anti-inflammatory Effects :
Synthesis and Chemical Reactions
The synthesis of this compound typically involves:
- Formation of the Oxadiazole Ring : This can be achieved through cyclization reactions involving hydrazides and carboxylic acids.
- Amidation Reaction : The final step usually involves coupling the oxadiazole with 3-methoxybenzoic acid using coupling agents like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the amide bond.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
